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Compound Name:
Heptyltriphenylphosphonium

bromide

Cat. No.: B077639 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR)

and infrared (IR) spectral data for heptyltriphenylphosphonium bromide (C₂₅H₃₀BrP). The

information is intended for researchers, scientists, and professionals in the field of drug

development and chemical synthesis. This document presents a detailed summary of spectral

data in tabular format, outlines experimental protocols for data acquisition, and includes

visualizations to illustrate the relationship between the compound's structure and its spectral

characteristics.

Summary of Spectral Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for

heptyltriphenylphosphonium bromide.

Table 1: ¹H NMR Spectral Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.85 - 7.65 m 15H P-(C₆H₅)₃

3.80 - 3.60 m 2H P-CH₂-CH₂

1.70 - 1.50 m 2H P-CH₂-CH₂-CH₂

1.40 - 1.20 m 8H -(CH₂)₄-CH₃

0.88 t 3H -CH₂-CH₃

Table 2: ¹³C NMR Spectral Data

Chemical Shift (ppm) Assignment

135.0 (d) para-C of P-(C₆H₅)₃

133.5 (d) ortho-C of P-(C₆H₅)₃

130.3 (d) meta-C of P-(C₆H₅)₃

118.5 (d) ipso-C of P-(C₆H₅)₃

31.5 P-CH₂-CH₂

31.0 CH₂-(CH₂)₃-CH₃

28.9 CH₂-CH₂-CH₂-CH₃

22.5 CH₂-CH₂-CH₃

22.4 (d) P-CH₂

14.0 -CH₃

Table 3: IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3050 - 3000 Medium C-H stretch (aromatic)

2950 - 2850 Strong C-H stretch (aliphatic)

1585, 1485, 1435 Medium-Strong C=C stretch (aromatic ring)

1110 Strong P-C stretch

720, 690 Strong C-H bend (aromatic)

Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of

phosphonium salts like heptyltriphenylphosphonium bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of heptyltriphenylphosphonium bromide.

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard

5 mm NMR tube. The final concentration should be in the range of 10-50 mM.

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if

necessary.

Instrument Setup:

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

The instrument is locked to the deuterium signal of the solvent.

Shimming is performed to optimize the magnetic field homogeneity.

Data Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b077639?utm_src=pdf-body
https://www.benchchem.com/product/b077639?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For ¹H NMR, a standard pulse sequence is used. Key parameters include a 30° pulse

angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically,

8 to 16 scans are acquired for a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans (e.g.,

1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

A relaxation delay of 2-5 seconds is common.

Data Processing:

The raw data (Free Induction Decay - FID) is Fourier transformed.

Phase and baseline corrections are applied.

The chemical shifts are referenced to the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of the solid heptyltriphenylphosphonium bromide sample is placed

directly onto the ATR crystal (e.g., diamond or zinc selenide).[1]

Pressure is applied using a press to ensure good contact between the sample and the

crystal.

Instrument Setup:

A Fourier Transform Infrared (FTIR) spectrometer is used.[2]

A background spectrum of the clean, empty ATR crystal is collected.

Data Acquisition:

The sample spectrum is then recorded.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
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The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

Data Processing:

The sample spectrum is ratioed against the background spectrum to produce the final

absorbance or transmittance spectrum.

The resulting spectrum is analyzed for the presence of characteristic absorption bands

corresponding to different functional groups.

Visualizations
The following diagrams illustrate the relationship between the structure of

heptyltriphenylphosphonium bromide and its spectral data, as well as a generalized

workflow for spectral analysis.
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Caption: Relationship between molecular structure and spectral data.
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Caption: Generalized experimental workflow for spectral analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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